molecular formula C7H12O B14161202 Hept-2-en-4-one CAS No. 4643-25-8

Hept-2-en-4-one

Cat. No.: B14161202
CAS No.: 4643-25-8
M. Wt: 112.17 g/mol
InChI Key: TXVAOITYBBWKMG-UHFFFAOYSA-N
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Description

Hept-2-en-4-one, also known as 2-Hepten-4-one, is an organic compound with the molecular formula C7H12O. It is a member of the enone family, characterized by the presence of a double bond conjugated with a carbonyl group. This compound is known for its distinctive aroma and is used in various applications, including flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-2-en-4-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone. This reaction typically requires basic conditions and can be catalyzed by bases such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

In industrial settings, this compound can be produced on a larger scale using similar aldol condensation methods. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Hept-2-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hept-2-en-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Hept-2-en-4-one involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles. This reactivity underlies many of its chemical transformations and biological interactions. The compound can also participate in conjugate addition reactions, where nucleophiles add to the β-carbon of the enone system .

Comparison with Similar Compounds

Hept-2-en-4-one can be compared with other enones and related compounds:

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and aroma properties. Its versatility in chemical reactions and applications makes it a valuable compound in various fields.

Properties

CAS No.

4643-25-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hept-2-en-4-one

InChI

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3

InChI Key

TXVAOITYBBWKMG-UHFFFAOYSA-N

Isomeric SMILES

CCCC(=O)/C=C/C

Canonical SMILES

CCCC(=O)C=CC

boiling_point

156.00 to 157.00 °C. @ 760.00 mm Hg

density

0.845-0.852

physical_description

Colourless liquid;  pungent aroma

solubility

slightly soluble in water;  soluble in oil
Miscible at room temperature (in ethanol)

Origin of Product

United States

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